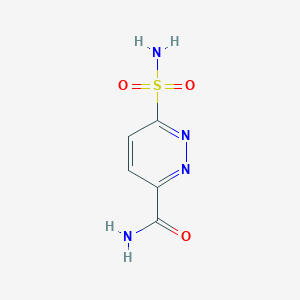

6-Sulfamoylpyridazine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-sulfamoylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3S/c6-5(10)3-1-2-4(9-8-3)13(7,11)12/h1-2H,(H2,6,10)(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHFFSAZUJKSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Sulfamoylpyridazine 3 Carboxamide and Its Chemical Analogs

Retrosynthetic Analysis of the 6-Sulfamoylpyridazine-3-carboxamide Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comub.edu This process involves breaking down the molecule into precursor fragments, known as synthons, through a series of disconnections. amazonaws.com

Key Disconnection Strategies and Synthons

The primary disconnection for the this compound scaffold logically occurs at the carbon-sulfur bond of the sulfamoyl group and the carbon-nitrogen bond of the carboxamide group. This leads to two key synthons: a pyridazine (B1198779) core functionalized with groups that can be converted to the desired substituents, and the respective sulfamoyl and carboxamide synthons.

Another critical disconnection breaks the pyridazine ring itself. A common strategy for pyridazine synthesis involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). Therefore, a key synthon for the pyridazine ring is a dicarboxylic acid or a derivative thereof, which can be imagined by disconnecting the N-N bond and the C-C bonds adjacent to the nitrogens.

| Target Molecule | Key Disconnections | Synthons |

| This compound | C-S (sulfamoyl), C-N (carboxamide) | Pyridazine-3,6-dicarbonyl precursor, Sulfonamide anion, Ammonia (B1221849) |

| This compound | Pyridazine ring (N-N, C-C) | 1,2,5,6-tetracarbonyl precursor, Hydrazine |

Identification of Precursor Molecules and Starting Materials

Based on the retrosynthetic analysis, key precursor molecules for the synthesis of this compound can be identified. A central precursor is a 3,6-disubstituted pyridazine. For instance, 3,6-dichloropyridazine (B152260) is a versatile intermediate. One chlorine atom can be displaced by a source of the sulfamoyl group, and the other can be converted to the carboxamide function.

The synthesis could commence from maleic anhydride, which upon reaction with hydrazine, forms 1,2,3,6-tetrahydropyridazine-3,6-dione. This can then be halogenated to provide the 3,6-dihalopyridazine precursor.

Pyridazine Ring Synthesis Strategies

The formation of the pyridazine ring is a fundamental step in the synthesis of this compound and its analogs.

Cyclization Reactions for Pyridazine Core Formation

The most prevalent method for constructing the pyridazine core is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. beilstein-journals.org This reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes cyclization and subsequent oxidation (or aromatization) to yield the pyridazine ring.

Transition metal-catalyzed [2+2+2] cyclizations have also emerged as a powerful tool for synthesizing highly substituted pyridazine systems. clockss.org For instance, cobalt-catalyzed intramolecular cyclization of alkynyl-linked bisnitriles can lead to the formation of annulated pyridazines through N-N bond formation. clockss.org Another approach involves the copper-catalyzed dehydrogenative self-coupling and cyclization of 5-aminopyrazoles to afford a variety of pyridazine cores. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Condensation | 1,4-Dicarbonyl compound, Hydrazine | Acid or Base catalyst | Dihydropyridazine/Pyridazine |

| [2+2+2] Cyclization | Alkynyl-linked bisnitriles | Cobalt(I) complex | Annulated Pyridazine clockss.org |

| Dehydrogenative Cyclization | 5-Aminopyrazoles | Copper catalyst | Substituted Pyridazine rsc.org |

Introduction of Substituents at Pyridazine Ring Positions

The introduction of substituents onto the pyridazine ring can be achieved either by using appropriately substituted precursors in the cyclization reaction or by post-cyclization functionalization. The electronic properties of the pyridazine ring influence the regioselectivity of these reactions. blumberginstitute.org

Nucleophilic aromatic substitution (SNAr) is a common method for introducing substituents onto halogenated pyridazines. For example, the chlorine atoms in 3,6-dichloropyridazine can be sequentially replaced by various nucleophiles. The introduction of different substituents on the pyridazine ring can significantly affect the biological activity of the resulting compounds. ontosight.ainih.gov For instance, the type and position of substituents can influence antiproliferative and cytotoxic properties. ontosight.ai

Sulfamoyl Group Installation Techniques

The final key step in the synthesis of the target molecule is the introduction of the sulfamoyl group. This is typically achieved through the reaction of a suitable pyridazine precursor with a sulfamoylating agent.

A common method involves the reaction of an amino-substituted pyridazine with sulfamoyl chloride or a related derivative. Alternatively, a chloropyridazine can be reacted with a sulfonamide under basic conditions. The choice of solvent and base can significantly influence the efficiency of the sulfamoylation reaction. researchgate.net For example, using N,N-dimethylacetamide (DMA) as a solvent has been shown to accelerate the sulfamoylation of hydroxyl groups. researchgate.net

Sulfonamidation Reactions

The introduction of the sulfamoyl group (-SO₂NH₂) is a critical step in the synthesis of this compound. Sulfonamidation reactions are central to this transformation, traditionally involving the reaction of an amine with a sulfonyl chloride in the presence of a base. rsc.org In the context of heteroaromatic systems, this often requires the pre-existence of an amino group on the pyridazine ring, which is then reacted with a suitable sulfonylating agent.

More advanced and direct methods for the sulfonamidation of C-H bonds have been developed to improve efficiency. rsc.org These modern techniques can bypass the need for a pre-installed amino group, directly converting a C-H bond to a C-N bond. Methodologies include transition-metal-catalyzed reactions (e.g., using cobalt, ruthenium, or manganese) and visible-light-induced processes that offer regioselective functionalization under milder conditions. rsc.orgscispace.com For instance, cobalt-catalyzed direct sulfonamidation of aromatic C-H bonds with sulfonyl azides presents a powerful tool for this type of transformation. rsc.org Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) as an amino source in copper-mediated reactions, which can proceed via a free-radical mechanism. acs.org

A comparative overview of selected sulfonamidation methods is presented below.

| Method | Reagents/Catalyst | Key Features | Reference |

| Traditional Sulfonamidation | Sulfonyl chloride, Amine, Base | Requires pre-functionalization with an amine; generates halide by-products. | rsc.org |

| C-H Sulfonamidation | Sulfonyl azides, Transition-metal catalyst (e.g., Co, Ru) | Direct functionalization of C-H bond; high regioselectivity. | rsc.org |

| Photocatalytic Sulfonamidation | Sulfamides, Oxidant (e.g., NaClO), Visible light | Mild reaction conditions; suitable for various heterocycles. | scispace.com |

| Copper-Mediated Amination | N-Fluorobenzenesulfonimide (NFSI), Copper catalyst | Utilizes NFSI as the amino source; proceeds under additive-free conditions. | acs.org |

Precursor Design for Sulfamoyl Integration

The strategic design of precursors is paramount for the successful and regioselective integration of the sulfamoyl group at the C-6 position of the pyridazine ring. A common and effective strategy involves the use of a precursor that has a good leaving group, such as a halogen, at the target position. For example, a 6-chloropyridazine derivative is an excellent precursor. google.com The chloro group can be displaced by a sulfonamide precursor through nucleophilic aromatic substitution (SNAr).

A plausible synthetic intermediate is 6-chloropyridazine-3-carboxylic acid. google.com This precursor allows for the elaboration of the carboxamide function at the C-3 position before the introduction of the sulfamoyl group. The synthesis of this chloro-substituted precursor can be achieved by the oxidation of a corresponding methyl group, such as in 3-chloro-6-methylpyridazine. google.com

Alternative strategies for precursor design focus on direct C-H functionalization, which avoids the need for pre-installed leaving groups. This can be achieved by using directing groups that position a metal catalyst for regioselective C-H activation and subsequent sulfonamidation at the desired C-6 position. rsc.org

Carboxamide Functionality Elaboration

The formation of the carboxamide group at the C-3 position is a defining step in the synthesis of pyridazine-3-carboxamides. nih.gov This functionality is typically introduced by converting a carboxylic acid group at the C-3 position into an amide.

Amidation Reactions and Carboxyl Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". A standard and widely used method involves converting the carboxylic acid, such as 6-chloropyridazine-3-carboxylic acid, into a more reactive acyl derivative. mdpi.com

Common activating agents include:

Thionyl chloride (SOCl₂): This reagent converts the carboxylic acid into an acyl chloride, which is highly reactive towards amines. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this transformation. mdpi.com

N,N'-Carbonyldiimidazole (CDI): CDI is a milder activating agent that forms an acylimidazolide intermediate. This method is often preferred when sensitive functional groups are present in the molecule. researchgate.net

Other Coupling Reagents: A variety of peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can also be employed to facilitate amide bond formation.

Once the activated acyl intermediate is formed, it is reacted with ammonia (for the primary carboxamide) or a primary/secondary amine (for N-substituted carboxamides) to yield the final product. Another, though less common, route to the carboxamide is the hydrolysis of a nitrile group under acidic or basic conditions. google.com

Strategies for N-Substitution in Carboxamides

The synthesis of chemical analogs with substitutions on the carboxamide nitrogen (N-substituted carboxamides) is a key strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.gov The general approach for creating these analogs is straightforward and builds upon the activation methods described previously.

The activated carboxylic acid intermediate (e.g., the acyl chloride) is reacted with a diverse range of primary (R-NH₂) or secondary (R₁R₂-NH) amines instead of ammonia. mdpi.com This modular approach allows for the systematic introduction of various substituents at the amide nitrogen, enabling the fine-tuning of the molecule's properties. The synthesis of series of N-substituted pyrazine-carboxamides and indazole-carboxamides has been well-documented, demonstrating the robustness of this strategy. mdpi.comnih.gov

Total Synthesis Approaches for this compound

A total synthesis for this compound can be designed by logically sequencing the reactions discussed in the previous sections. While numerous methods exist for the synthesis of related heterocycles, a practical and convergent route for the target molecule would prioritize readily available starting materials and high-yielding transformations. google.comrsc.orgchemrxiv.org

A representative synthetic pathway could commence with a pre-functionalized pyridazine, such as 3-chloro-6-methylpyridazine. google.com The key steps would be:

Oxidation: The methyl group at the C-6 position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid. This yields the key intermediate, 6-chloropyridazine-3-carboxylic acid. google.com

Amide Formation: The carboxylic acid at the C-3 position is activated, for instance by converting it to an acyl chloride with thionyl chloride. Subsequent reaction with aqueous ammonia furnishes the 6-chloropyridazine-3-carboxamide (B1590579) intermediate. mdpi.com

Sulfonamidation: The final step involves the introduction of the sulfamoyl group. This is achieved via a nucleophilic aromatic substitution reaction where the chloride at the C-6 position is displaced. A potential method involves reacting the chloro-intermediate with sodium sulfite (B76179) to form a sulfonate salt, which is then converted to the corresponding sulfonyl chloride and subsequently reacted with ammonia to give the final product, this compound.

This stepwise approach allows for the separate and controlled installation of the two key functional groups.

Synthetic Route Optimization and Process Development

Starting Material Selection: The choice of starting materials significantly impacts the economic viability of a synthesis. Utilizing inexpensive and commercially available precursors is a primary consideration. google.comgoogle.com

Reaction Conditions: Optimization involves refining reaction parameters such as temperature, solvent, and concentration to maximize yield and minimize reaction time. For instance, exploring milder activating agents for amidation, like CDI instead of thionyl chloride, could improve the functional group tolerance and safety profile of the process. researchgate.net

Catalysis: The use of recyclable heterogeneous catalysts can enhance the sustainability and cost-effectiveness of the synthesis. For example, nanocatalysts have been employed for the efficient one-pot synthesis of related pyridine-3-carboxamides at room temperature, a strategy that could be adapted for this synthesis. researchgate.net

Process Streamlining: Reducing the number of synthetic steps through one-pot or tandem reactions can significantly improve efficiency and reduce waste. researchgate.net Eliminating the need for intermediate purification steps, where possible, also contributes to a more streamlined and industrially applicable process. google.com

By systematically evaluating each step of the synthesis, from precursor design to final functionalization, a robust and optimized process can be developed for the reliable production of this compound.

An in-depth examination of the synthetic strategies for producing this compound and its related chemical analogs reveals a focus on enhancing reaction outcomes and incorporating environmentally conscious practices. Research in this area is driven by the need for efficient and sustainable manufacturing of these complex heterocyclic compounds.

1 Efficiency and Yield Enhancement Studies

One prominent strategy involves the use of ionic liquids as reaction media. Research has shown that employing imidazolium (B1220033) ionic liquids can dramatically reduce reaction times for the synthesis of pyridazine derivatives from as long as 13 days to just 6 hours. sioc-journal.cn In addition to this significant acceleration, the use of these ionic liquids has been reported to increase product yields from 64.0% to 85.5%. sioc-journal.cn

Another key area of advancement is the application of microwave-assisted synthesis. This technique has proven to be a rapid and efficient alternative to conventional heating methods for producing pyridazine derivatives. wisdomlib.org The use of microwave irradiation not only shortens reaction times but also leads to higher yields and improved product purity. wisdomlib.orgnih.gov For example, a patented process for synthesizing 6-methoxypyridazine-3-carboxylic acid, a related precursor, reported a yield of 65% under specific conditions. google.com

Catalysis also plays a crucial role in enhancing synthetic efficiency. While many traditional methods rely on metal catalysts, recent developments have introduced metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which proceed under neutral conditions with high yields. organic-chemistry.org The choice of catalyst and reaction parameters, such as temperature and steric effects, can significantly influence the selectivity and outcome of the synthesis. organic-chemistry.org The amidation of a carboxylic acid to form the carboxamide group is a critical step, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts such as dimethylaminopyridine (DMAP). jocpr.com

The table below summarizes findings from various studies aimed at enhancing the efficiency and yield of pyridazine derivative synthesis.

Table 1: Efficiency and Yield Enhancement in Pyridazine Synthesis

| Method | Catalyst/Medium | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Standard Solvents | 13 days | 64.0% | sioc-journal.cn |

| Ionic Liquid-based | Imidazolium Ionic Liquid | 6 hours | 85.5% | sioc-journal.cn |

| Microwave-Assisted | N/A | Reduced Time | Enhanced Yield | wisdomlib.orgnih.gov |

| Oxidation & Methoxylation | Potassium Permanganate / Sodium Methoxide (B1231860) | 2-6 hours (reflux) | 65% | google.com |

| Aza-Diels-Alder | Metal-Free | Not Specified | High | organic-chemistry.org |

2 Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound and its analogs is a growing trend, aiming to reduce the environmental impact of chemical manufacturing. sciencepublishinggroup.comresearchgate.net This approach focuses on designing processes that minimize waste, use less hazardous materials, and improve energy efficiency. mdpi.com

A key principle of green chemistry is the use of alternative reaction media to replace volatile and often toxic organic solvents. sciencepublishinggroup.com The use of imidazolium ionic liquids in pyridazine synthesis is a prime example of this principle in action. sioc-journal.cn These ionic liquids can often be recycled and reused multiple times without a significant loss in product yield, which aligns with the goal of waste prevention and atom economy. sioc-journal.cn

The adoption of alternative energy sources, such as microwave irradiation, is another cornerstone of green chemistry. sciencepublishinggroup.com Microwave-assisted synthesis not only improves yields and reduces reaction times but also enhances energy efficiency compared to traditional heating methods. wisdomlib.orgnih.gov This method often leads to cleaner reactions with fewer by-products, thereby reducing the generation of hazardous waste. wisdomlib.org

Furthermore, the development of catalytic and metal-free synthetic routes contributes significantly to the greening of pyridazine synthesis. organic-chemistry.org Catalysts are preferred as they are used in small amounts and can be recycled, reducing waste. rsc.org Metal-free reactions, such as certain aza-Diels-Alder cycloadditions, provide a sustainable and cost-effective alternative to methods that rely on heavy metal catalysts, which can be toxic and environmentally harmful. organic-chemistry.org Multicomponent reactions (MCRs) are also highlighted as an advanced tool for sustainable organic synthesis, as they can increase efficiency and reduce the number of synthetic steps, thereby minimizing waste. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 6-methoxypyridazine-3-carboxylic acid |

| 6-chloropyridazine-3-carboxylic acid |

| 3-chloro-6-methylpyridazine |

| N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide |

| Dicyclohexylcarbodiimide (DCC) |

| Dimethylaminopyridine (DMAP) |

| Potassium Permanganate |

| Sodium Methoxide |

| 1,2,3-triazines |

Chemical Reactivity and Mechanistic Studies of 6 Sulfamoylpyridazine 3 Carboxamide

Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Core

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. nih.govwikipedia.org This electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr), a class of reactions that typically requires an electron-rich aromatic system. wikipedia.org The presence of both the sulfamoyl (-SO2NH2) and carboxamide (-CONH2) groups, which are strong electron-withdrawing groups, further exacerbates this deactivation.

Consequently, 6-Sulfamoylpyridazine-3-carboxamide is highly resistant to standard electrophilic aromatic substitution reactions. researchgate.net Conditions that facilitate reactions like nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation on benzene (B151609) and other electron-rich aromatics are generally ineffective for this compound. wikipedia.orgyoutube.com The nitrogen atoms in the ring can also be protonated or coordinate to Lewis acids under typical SEAr conditions, which adds a positive charge and further slows the reaction. wikipedia.org Direct functionalization of the pyridazine C-H bonds via electrophilic attack is therefore considered synthetically unviable.

Nucleophilic Addition/Substitution Reactions

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridazine ring makes it an excellent candidate for nucleophilic attack. nih.govnih.gov Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridazines, particularly when a suitable leaving group is present at positions C3, C4, C5, or C6. researchgate.net While the parent this compound lacks a conventional leaving group (like a halogen), its halogenated precursors are highly reactive towards nucleophiles.

For instance, a common synthetic precursor, 6-chloropyridazine-3-carboxamide (B1590579), readily undergoes nucleophilic displacement of the chlorine atom. chemicalbook.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com Aromaticity is restored upon the expulsion of the chloride ion. The electron-withdrawing substituents on the ring help to stabilize this negatively charged intermediate, facilitating the reaction.

A variety of nucleophiles can be employed in these transformations, leading to a diverse range of substituted pyridazine derivatives.

| Precursor Compound | Nucleophile | Potential Product | Reaction Type |

|---|---|---|---|

| 6-Chloropyridazine-3-carboxamide | Sodium methoxide (B1231860) (NaOCH₃) | 6-Methoxypyridazine-3-carboxamide | Nucleophilic Aromatic Substitution (SNAr) |

| 6-Chloropyridazine-3-carboxamide | Ammonia (B1221849) (NH₃) | 6-Aminopyridazine-3-carboxamide | Nucleophilic Aromatic Substitution (SNAr) |

| 6-Chloropyridazine-3-carboxamide | Hydrazine (B178648) (N₂H₄) | 6-Hydrazinopyridazine-3-carboxamide | Nucleophilic Aromatic Substitution (SNAr) |

| 6-Chloropyridazine-3-carboxamide | Sodium azide (B81097) (NaN₃) | 6-Azidopyridazine-3-carboxamide | Nucleophilic Aromatic Substitution (SNAr) |

Transformations Involving the Sulfamoyl Group

The sulfamoyl group (-SO2NH2) offers several avenues for chemical modification. The protons on the nitrogen atom are acidic and can be removed by a base, allowing for subsequent reactions at the nitrogen center.

N-Alkylation/N-Arylation: The sulfonamide nitrogen can be alkylated or arylated under basic conditions. This transformation is useful for modifying the steric and electronic properties of the molecule.

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can yield N-acylsulfonamides.

Hydrolysis: While generally stable, the sulfonamide bond can be cleaved under harsh acidic or basic hydrolytic conditions to yield the corresponding 6-sulfonic acid derivative. acs.org

Conversion to Other Functional Groups: The sulfonamide can be a precursor for other sulfur-containing functional groups, although these transformations often require multi-step sequences. For example, conversion to a sulfonyl chloride could create a versatile intermediate for introducing other functionalities. researchgate.net

These reactions are common for aromatic sulfonamides and are expected to be applicable to the sulfamoyl moiety of this compound. mdpi.com

Reactivity of the Carboxamide Moiety

The primary carboxamide group (-CONH2) at the C3 position is a versatile functional group that can undergo a range of chemical transformations. researchgate.net

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid (6-Sulfamoylpyridazine-3-carboxylic acid) under either acidic or basic conditions. This is a fundamental reaction for converting amides to acids.

Dehydration: Treatment with strong dehydrating agents, such as phosphorus pentoxide (P2O5), phosphoryl chloride (POCl3), or thionyl chloride (SOCl2), converts the carboxamide into the corresponding nitrile (6-Sulfamoylpyridazine-3-carbonitrile).

Reduction: The carboxamide can be reduced to an aminomethyl group (-CH2NH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4).

Hofmann Rearrangement: This reaction involves treating the primary amide with bromine or chlorine in the presence of a strong base (e.g., sodium hydroxide) to yield a primary amine with one less carbon atom (3-amino-6-sulfamoylpyridazine). This provides a route to access aminopyridazines from their carboxamide counterparts.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Dehydration | P₂O₅, SOCl₂, or POCl₃ | Nitrile (-C≡N) |

| Reduction | LiAlH₄ then H₂O | Amine (-CH₂NH₂) |

| Hofmann Rearrangement | Br₂, NaOH | Amine (-NH₂) |

Stereochemical Considerations in Synthesis and Reactions

The this compound molecule itself is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are not relevant to the parent compound. However, stereochemistry can become a critical factor in the context of its synthesis or subsequent reactions.

If the synthesis of a derivative involves the introduction of a chiral center, stereoselective methods would be required to control the three-dimensional arrangement of the final product. For example, if a chiral amine were used to perform a nucleophilic substitution on a 6-chloro precursor, the product would be a mixture of diastereomers unless the reaction conditions were optimized for selectivity. Similarly, if a reaction on the side chain (e.g., addition to the pyridazine ring that breaks aromaticity) creates a new stereocenter, the formation of enantiomers or diastereomers is possible. researchgate.net The control of stereochemistry is often crucial in the synthesis of pharmacologically active molecules, where different stereoisomers can exhibit vastly different biological activities.

Investigation of Reaction Mechanisms for Key Transformations

The mechanisms for the key transformations of this compound and its precursors are well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the mechanism for nucleophilic substitution on a halo-pyridazine precursor is the SNAr addition-elimination pathway. researchgate.net

Addition: A nucleophile attacks the electron-deficient carbon atom attached to the leaving group (e.g., chlorine). This breaks the aromaticity of the ring and forms a tetrahedral, resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms and the electron-withdrawing substituents. youtube.com

Elimination: The leaving group (e.g., chloride) is expelled, and the C-X bond breaks. This step restores the aromaticity of the pyridazine ring, resulting in the substituted product. The first step, the disruption of aromaticity, is typically the slow, rate-determining step. masterorganicchemistry.com

Carboxamide Hydrolysis: The mechanism for both acid- and base-catalyzed hydrolysis of the carboxamide group proceeds through a nucleophilic acyl substitution pathway.

Acid-Catalyzed: The carbonyl oxygen is first protonated, activating the carbonyl carbon towards nucleophilic attack by water. A proton transfer and subsequent elimination of ammonia lead to the carboxylic acid.

Base-Catalyzed: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the amide anion (-NH2), a poor leaving group, is facilitated by proton transfer from water, yielding the carboxylate and ammonia.

Radical Mechanisms: Modern synthetic approaches may also involve radical pathways. For instance, the synthesis of certain sulfonyl pyridazines has been explored through formal [4+2] reactions involving radical intermediates, highlighting the diverse mechanistic possibilities for constructing this heterocyclic system. researchgate.net

Structure Activity Relationship Sar and Structural Modification Endeavors

Systematic Modification of the Pyridazine (B1198779) Ring: A Tale of Isomers and Heteroatoms

Positional Isomerism Effects: Where Substituents Sit Matters

The specific placement of the sulfamoyl and carboxamide groups on the pyridazine ring is a critical factor influencing the molecule's biological activity. While direct studies on the positional isomers of 6-sulfamoylpyridazine-3-carboxamide are not extensively documented in publicly available research, the principle of positional isomerism having a significant impact on activity is well-established for related structures.

For instance, in a series of N-thienylcarboxamide fungicides, positional isomers of the thiophene (B33073) ring, which can be considered a bioisostere of the pyridazine ring, exhibited markedly different in vivo and in vitro fungicidal activities. nih.gov One isomer, N-(3-substituted-2-thienyl)carboxamide, showed significantly lower activity compared to its counterparts, N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide. nih.gov This difference was attributed to a combination of factors, including the inhibitory activity at the target site and the compound's stability. nih.gov

Similarly, studies on nitro-substituted benzimidazoles have shown that 5-nitro and 6-nitro isomers can possess different biological activities, with some exhibiting antihelminthic, antibacterial, and antiphlogistic properties. nih.gov Furthermore, research on sulfamoylnicotinamides, which feature a pyridine (B92270) ring instead of a pyridazine ring, has highlighted that positional isomerism significantly impacts biological activity. vulcanchem.com For example, the positioning of the sulfamoyl group at different locations on the pyridine ring leads to distinct electronic distributions, which can, in turn, affect receptor binding and solubility. vulcanchem.com

These examples from related heterocyclic systems strongly suggest that the biological profile of this compound is intrinsically linked to the specific arrangement of its functional groups. It is plausible that isomers such as 5-sulfamoylpyridazine-3-carboxamide or 4-sulfamoylpyridazine-2-carboxamide would exhibit distinct potencies and selectivities against various biological targets.

Table 1: Hypothetical Impact of Positional Isomerism on the Biological Activity of Sulfamoylpyridazine Carboxamides (Based on Analogous Compounds)

| Compound | Sulfamoyl Position | Carboxamide Position | Expected Impact on Activity (Relative to 6-Sulfamoyl-3-carboxamide) | Rationale based on Analogous Systems |

| This compound | 6 | 3 | - | Reference Compound |

| 5-Sulfamoylpyridazine-3-carboxamide | 5 | 3 | Potentially Altered | Changes in electronic distribution and steric hindrance affecting target interaction. |

| 4-Sulfamoylpyridazine-2-carboxamide | 4 | 2 | Potentially Altered | Significant changes in the spatial arrangement of key binding groups. |

Heteroatom Substitution Effects: Beyond the Pyridazine Core

The pyridazine ring itself can be considered a bioisosteric replacement for other aromatic and heterocyclic rings, a strategy often employed in drug discovery to enhance properties like metabolic stability and reduce off-target effects. cambridgemedchemconsulting.com The introduction of nitrogen atoms into a phenyl ring, for example, increases polarity and can reduce cytochrome P450-mediated metabolism. cambridgemedchemconsulting.com

Conversely, one could explore the replacement of the pyridazine ring in this compound with other heterocycles to fine-tune its biological activity. The choice of a bioisosteric replacement depends on mimicking the key electronic and steric features of the original ring system.

For instance, the pyridine ring is a common bioisostere for the pyridazine ring. cambridgemedchemconsulting.com Replacing the pyridazine with a pyridine would alter the dipole moment and hydrogen bonding capacity, which could modulate target binding. Other five-membered heterocyclic rings such as thiophene, furan, thiazole, and pyrazole (B372694) have also been successfully used as phenyl bioisosteres and could be considered as replacements for the pyridazine ring. cambridgemedchemconsulting.com Each of these substitutions would present a unique set of electronic and steric properties, potentially leading to novel biological activities.

Functional Group Variation of the Sulfamoyl Moiety: A Locus for Diversification

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites. frontiersrj.com Strategic modification of this moiety offers a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of this compound.

Exploration of Sulfonamide Derivatives

A common strategy in medicinal chemistry is the derivatization of the sulfonamide nitrogen. frontiersrj.com The synthesis of N-substituted sulfonamides can lead to compounds with a wide range of biological activities. nih.govnih.gov This can be achieved by reacting the primary sulfonamide with various alkyl or aryl halides, or through other coupling methodologies. frontiersrj.comresearchgate.net

For example, in a series of 4,5-diarylthiazoles, the sulfonamide moiety was found to be a suitable replacement for a methylsulfonyl group, yielding compounds with selective COX-2 inhibitory activity. nih.gov The nature of the substituent on the sulfonamide nitrogen can significantly influence the compound's interaction with its target.

Table 2: Potential Sulfonamide Derivatives of this compound and Their Expected Impact

| Derivative Type | Modification | Rationale for Modification | Expected Outcome |

| N-Alkylsulfonamides | Addition of small alkyl groups (e.g., methyl, ethyl) | Modulate lipophilicity and steric bulk. | Altered solubility and membrane permeability. |

| N-Arylsulfonamides | Addition of phenyl or substituted phenyl rings | Introduce potential for additional pi-stacking or hydrophobic interactions. | Enhanced target binding affinity and selectivity. |

| N-Heteroarylsulfonamides | Addition of heterocyclic rings | Introduce new hydrogen bonding opportunities and alter electronic properties. | Improved potency and altered selectivity profile. |

| N-Acylsulfonamides | Acylation of the sulfonamide nitrogen | Can act as a bioisostere for a carboxylic acid, potentially improving oral availability and metabolic stability. researchgate.net | Modified pharmacokinetic properties. |

Bioisosteric Replacements of Sulfamoyl Groups

Bioisosteric replacement of the sulfonamide group is a well-established strategy to overcome potential liabilities associated with this functional group, such as poor solubility or off-target effects, while retaining or improving biological activity. nih.gov Several functional groups can mimic the key interactions of a sulfonamide.

For instance, a sulfoximine group has gained significant attention as a bioisostere for sulfones and sulfonamides. nih.gov It can offer a different three-dimensional arrangement of atoms and altered electronic properties, which may lead to improved potency or selectivity. Another potential replacement is a sulfilimine , which is an aza-analog of a sulfoxide (B87167) and can offer unique polarity and metabolic stability profiles. nih.gov

Other non-classical bioisosteres for the sulfamoyl group could include acidic heterocycles like tetrazoles or certain oxadiazoles, which can mimic the hydrogen bonding and acidic nature of the sulfonamide protons. researchgate.net The choice of the bioisostere would depend on the specific interactions the sulfamoyl group makes with its biological target.

Carboxamide Substituent Derivatization: Tailoring the Molecule's Reach

SAR studies on related heterocyclic carboxamides have consistently shown that the nature of the N-substituent is crucial for activity. For instance, in a series of pyridine-3-carboxamide (B1143946) analogs, the positions and types of substituents on the aromatic rings attached to the carboxamide nitrogen strongly influenced their biological activity against bacterial wilt in tomatoes. nih.gov Similarly, in a series of coumarin-3-carboxamide derivatives, the presence of specific substituted benzamide (B126) functionalities was found to be a key feature for their anticancer activity. mdpi.com

Table 3: Potential Carboxamide Derivatives of this compound and Their Expected Impact

| Derivative Type | Modification | Rationale for Modification | Expected Outcome |

| N-Alkyl Carboxamides | Introduction of various alkyl chains (linear, branched, cyclic) | Explore hydrophobic pockets and modulate lipophilicity. | Altered potency and pharmacokinetic properties. |

| N-Aryl Carboxamides | Introduction of phenyl or substituted phenyl rings | Introduce aromatic interactions (e.g., pi-stacking) with the target. | Enhanced binding affinity and potential for improved selectivity. |

| N-Heteroaryl Carboxamides | Introduction of heterocyclic rings | Introduce additional hydrogen bonding sites and alter electronic properties. | Improved potency and modified target interactions. |

| N-Benzyl Carboxamides | Introduction of a benzyl (B1604629) group | Provide conformational flexibility and potential for specific hydrophobic interactions. | Often leads to potent biological activity in related scaffolds. mdpi.com |

Impact of N-Alkyl/Aryl Substituents

The carboxamide group at the C-3 position of the pyridazine ring is a critical site for modification. The substituents on the amide nitrogen (N-substituents) play a significant role in modulating the compound's interaction with its biological targets.

Detailed SAR studies on related carboxamide-containing scaffolds have demonstrated that the nature of the N-substituent is a key determinant of activity. For instance, in various classes of receptor ligands, the introduction of bulky and lipophilic groups on the carboxamide nitrogen can lead to enhanced affinity. mdpi.com This is often attributed to improved hydrophobic interactions within the target's binding pocket. Studies on similar heterocyclic systems have shown that modifications to N-substituents can drastically alter potency and selectivity. frontiersin.org For example, exploring a range of alkyl and aryl groups allows for a fine-tuning of the molecule's properties. While larger, more apolar groups might increase potency, they can also negatively impact physicochemical properties like solubility. frontiersin.org

The general findings from related compound series suggest a clear trend:

Small Alkyl Groups: Often establish a baseline activity.

Bulky/Cycloalkyl Groups: Can significantly increase affinity and selectivity, with groups like adamantyl or cycloheptyl rings showing high affinity for certain receptors. mdpi.com

Aryl Groups: Introduce potential for π-π stacking interactions and allow for further substitution to probe the binding pocket environment.

Table 1: Illustrative SAR of N-Substituents on a Carboxamide Scaffold This table is based on generalized principles from cited literature and serves to illustrate the impact of N-substituent modification.

| Compound Series | N-Substituent | Relative Potency | Key Observation (Based on General SAR Principles) |

|---|---|---|---|

| 1a | -H | Low | Unsubstituted amide serves as a reference point. |

| 1b | -Methyl | Moderate | Small alkyl group establishes basic interaction. |

| 1c | -Isopropyl | High | Increased size improves fit in hydrophobic pocket. frontiersin.org |

| 1d | -Cyclohexyl | Very High | Bulky cycloalkyl group often maximizes affinity. mdpi.com |

| 1e | -Phenyl | High | Aryl group allows for different types of interactions (e.g., pi-stacking). |

Conformation and Hydrogen Bonding Potential of Carboxamides

The three-dimensional conformation of pyridazine-3-carboxamide (B1582110) derivatives is heavily influenced by the potential for intramolecular hydrogen bonding. The arrangement of the carboxamide group relative to the pyridazine ring is not random. There is a preferred conformation where the amide N-H group forms an intramolecular hydrogen bond with the proximal nitrogen atom (N2) of the pyridazine ring. nih.gov

This interaction results in a favored planar topology, which is further stabilized by the anti-parallel alignment of the dipoles from the pyridazine and amide moieties. nih.gov This conformational preference can be crucial for pre-organizing the ligand into a bioactive shape that fits optimally into its target protein. The hydrogen-bonding potential of the pyridazine ring's nitrogen atoms is a key feature in molecular recognition. nih.gov In some cases, the heteroatom of a core ring structure can act as a hydrogen-bond acceptor, influencing the crystal packing and intermolecular interactions. mdpi.com The formation of such intramolecular hydrogen bonds can lead to more rigid structures, which in turn can contribute to higher quantum yields in luminescent materials and, by extension, more defined interactions in biological systems. rsc.org

This inherent hydrogen bonding capacity is a defining characteristic of the pyridazine-3-carboxamide scaffold, distinguishing it from other aromatic systems and contributing to its utility in drug design. The stability conferred by this intramolecular bond can reduce the entropic penalty upon binding to a target.

Scaffold Hopping and Bioisosterism in Related Systems

Scaffold hopping and bioisosterism are two key strategies in medicinal chemistry used to discover novel compounds with improved properties. These techniques have been successfully applied to systems involving the pyridazine-3-carboxamide core.

Scaffold hopping involves replacing the central molecular core of a known active compound with a functionally equivalent but structurally different scaffold. This is done to improve properties like potency and selectivity, alter the intellectual property landscape, or find new chemical space. For example, a series of pyridazine-3-carboxamides were designed as selective CB2 receptor agonists through a strategy that combined scaffold hopping and bioisosterism. nih.gov In another instance, researchers designed novel pyridazine derivatives as potential VEGFR-2 inhibitors by replacing the central pyridine carboxamide core of the known inhibitor sorafenib (B1663141) with a pyridazine nucleus. tandfonline.com This demonstrates the versatility of the pyridazine ring as a scaffold component.

Bioisosterism is the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other characteristics. The pyridazine ring itself is considered an invaluable scaffold in medicinal chemistry and can be seen as a bioisostere of other aromatic systems like the phenyl ring. nih.govresearchgate.net The application of bioisosterism was central to the design of the aforementioned VEGFR-2 inhibitors. tandfonline.com These strategies allow chemists to systematically modify a lead compound to overcome liabilities such as poor metabolic stability or off-target effects.

Multi-parameter Optimization in Chemical Design

The successful development of a drug requires a delicate balance of multiple properties, including potency, selectivity, absorption, distribution, metabolism, and elimination (ADME), and safety. nih.govoptibrium.com Multi-parameter optimization (MPO) is a computational approach that enables the simultaneous optimization of these often-conflicting properties. nih.gov Rather than optimizing one parameter at a time, MPO methods use desirability functions or probabilistic scoring to create a holistic profile of a compound's quality. optibrium.comyoutube.com

This approach is particularly valuable in the design of compounds like this compound derivatives. For example, the CNS MPO score is a well-known method that combines six key physicochemical parameters (MW, clogP, clogD, TPSA, HBD, and pKa) to predict a compound's suitability for targeting the central nervous system. lifechemicals.com A threshold MPO score is often used to identify candidates with a higher probability of success. lifechemicals.com

Computational and Theoretical Investigations of 6 Sulfamoylpyridazine 3 Carboxamide

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of "6-Sulfamoylpyridazine-3-carboxamide". mdpi.comrsc.org These methods allow for the prediction of molecular structure, reactivity, and various spectroscopic parameters. researchgate.netbendola.com

The electronic structure of a molecule is crucial in determining its chemical behavior. DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This information is key to understanding how the molecule might interact with other chemical species.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. bendola.comyoutube.com A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data that would be obtained from DFT calculations.

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.8 D |

"this compound" possesses several rotatable bonds, leading to various possible conformations. Conformational analysis, often performed using DFT, helps to identify the most stable three-dimensional arrangements of the molecule by calculating the relative energies of different conformers. vulcanchem.comnih.govmdpi.com The orientation of the sulfamoyl and carboxamide groups relative to the pyridazine (B1198779) ring significantly influences the molecule's shape and its ability to fit into a biological target's binding site. vulcanchem.com

Tautomerism, the interconversion of structural isomers, is also a possibility for this molecule, particularly involving the amide and sulfonamide protons. Quantum chemical calculations can predict the relative stabilities of different tautomers, which is crucial as different tautomeric forms can exhibit distinct biological activities. nih.gov

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netsemanticscholar.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mode of a molecule. plos.org

For "this compound," potential biological targets could include enzymes such as carbonic anhydrases or kinases, given the presence of the sulfonamide and carboxamide functionalities, which are common in inhibitors of these enzymes. nih.govnih.gov Docking simulations place the molecule into the binding site of a target protein and score the different poses based on their predicted binding affinity. arxiv.org This analysis helps in identifying the most likely binding mode and the key interactions that stabilize the ligand-protein complex. nih.govbiorxiv.orgnih.govdundee.ac.uk

Once a plausible binding pose is identified, a detailed analysis of the intermolecular forces is performed. vu.nl Force fields are used to calculate the energy of these interactions. nih.goviaanalysis.comnih.govwikipedia.org For "this compound," the sulfamoyl and carboxamide groups are capable of forming multiple hydrogen bonds with amino acid residues in the binding pocket. The pyridazine ring can participate in pi-stacking or other hydrophobic interactions. Understanding these specific interactions is key to explaining the molecule's binding affinity and selectivity. vu.nl

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target (Illustrative) This table presents hypothetical data from a molecular docking study.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 150 | Hydrogen Bond | 2.1 |

| LYS 88 | Hydrogen Bond | 2.5 |

| PHE 148 | Pi-Stacking | 3.8 |

| VAL 70 | Hydrophobic | 4.2 |

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.comyoutube.comrsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions. nih.gov

Compound Names

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cu.edu.egigi-global.com For pyridazine derivatives, QSAR models serve as a predictive tool to design novel compounds with enhanced efficacy. cu.edu.egkfupm.edu.sa

The development of robust QSAR models for pyridazine-based compounds often involves the use of statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). kfupm.edu.sa These models are constructed using a training set of molecules with known biological activities. For instance, studies on various pyridazine derivatives have successfully employed these techniques to predict activities like vasodilation and corrosion inhibition. cu.edu.egkfupm.edu.sa

In a typical study, the three-dimensional structures of the compounds are optimized using quantum chemical methods like Density Functional Theory (DFT) to obtain reliable molecular descriptors. igi-global.com The predictive power of the generated models is rigorously evaluated through internal and external validation techniques, including leave-one-out cross-validation and analysis of a separate test set of compounds. igi-global.com For example, a QSAR model for a series of aminopyridine, anilinopyrimidine, and pyridine (B92270) carboxamide-based JNK inhibitors was developed and validated using correlation, Fischer F test, and quality factor (Q). researchgate.net

The general workflow for developing a predictive QSAR model is outlined below:

| Step | Description |

| 1. Data Set Selection | A diverse set of pyridazine derivatives with experimentally determined biological activities is compiled. |

| 2. Molecular Modeling | 3D structures of the compounds are generated and optimized, often using DFT calculations. |

| 3. Descriptor Calculation | A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule. |

| 4. Model Building | Statistical methods like MLR or ANN are used to build a mathematical model correlating descriptors with activity. |

| 5. Model Validation | The model's predictive ability is assessed using internal and external validation methods. |

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. kfupm.edu.sa For pyridazine and related heterocyclic structures, several types of descriptors have been found to be important.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are critical for understanding the reactivity of a molecule. A higher HOMO energy suggests a better electron-donating ability, while a lower LUMO energy indicates a better electron-accepting ability.

Dipole Moment: This descriptor can influence how a molecule interacts with a polar biological target. researchgate.net

Electrostatic Potential: Analysis of the electrostatic potential map can reveal regions of the molecule that are likely to engage in electrostatic interactions with a receptor. nih.gov

Steric and Topological Descriptors: These relate to the size, shape, and connectivity of the molecule.

Molecular Weight and Volume: These basic descriptors can influence how well a molecule fits into a binding pocket.

Topological Indices: These numerical values represent the topology of the molecule and can be correlated with various biological activities.

Hydrophobicity Descriptors:

LogP (Partition Coefficient): This descriptor is crucial for the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

A study on pyridine carboxamide derivatives identified several key descriptors for their activity as JNK inhibitors. researchgate.net The following table summarizes some of the important molecular descriptors that are often considered in QSAR studies of pyridazine derivatives and related compounds.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity of this compound |

| Electronic | HOMO Energy | The nitrogen atoms in the pyridazine ring and the oxygen atoms of the sulfamoyl and carboxamide groups would influence this, affecting reactivity. |

| LUMO Energy | The electron-withdrawing nature of the sulfamoyl and carboxamide groups would lower the LUMO energy, potentially enhancing interactions with electron-rich residues in a target. | |

| Dipole Moment | The polar sulfamoyl and carboxamide groups would create a significant dipole moment, guiding the molecule's orientation in a binding site. | |

| Steric | Molecular Volume | The overall size and shape will determine the fit within a specific enzyme's active site. |

| Other | Hydrogen Bond Donors/Acceptors | The -NH2 of the sulfamoyl group and the -NH- of the carboxamide are hydrogen bond donors, while the oxygens and pyridazine nitrogens are acceptors, all critical for target binding. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. srce.hr This model can then be used as a 3D query in virtual screening to search large compound libraries for novel, structurally diverse molecules with the desired activity. d-nb.info

For a compound like this compound, a pharmacophore model would likely be developed based on its interactions with a specific biological target, such as an enzyme. The key features of such a model would be derived from the functional groups present in the molecule.

A hypothetical pharmacophore model for an inhibitor based on the this compound scaffold might include the following features:

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Donor (HBD) | The NH2 group of the sulfamoyl moiety and the NH of the carboxamide. |

| Hydrogen Bond Acceptor (HBA) | The oxygen atoms of the sulfamoyl and carboxamide groups, and the nitrogen atoms of the pyridazine ring. |

| Aromatic Ring | The pyridazine ring itself, which can participate in π-π stacking interactions. |

| Hydrophobic Feature | While the core is largely polar, hydrophobic regions could be introduced through substitutions on the ring to interact with nonpolar pockets in a target. |

Once a pharmacophore model is developed and validated, it can be employed in a virtual screening workflow. d-nb.info This process involves filtering a large database of chemical compounds to identify those that match the pharmacophoric features. The hits from this initial screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. This approach has been successfully used to identify potential inhibitors for various targets, including those involving heterocyclic sulfonamides. researchgate.net

The integration of pharmacophore modeling and virtual screening offers a time- and cost-effective strategy for the discovery of new lead compounds. For this compound and its analogs, these computational methods provide a rational basis for designing new derivatives with improved potency and selectivity for their intended biological targets.

Mechanistic Biological Studies of 6 Sulfamoylpyridazine 3 Carboxamide Pre Clinical, in Vitro/ex Vivo

Target Identification and Validation Approaches (In Vitro)

The identification of specific protein targets is a crucial step in understanding the mechanism of action of any bioactive small molecule. For 6-Sulfamoylpyridazine-3-carboxamide, a variety of in vitro proteomics-based methods can be employed to elucidate its direct binding partners within the cellular proteome. These approaches are designed to isolate and identify proteins that physically interact with the compound, providing direct evidence of target engagement.

Chemical proteomics utilizes a small molecule of interest as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. rsc.org A common and powerful application of this is the affinity-based pull-down assay. thermofisher.comnih.gov

Methodology: For this technique, a derivative of this compound would be synthesized to include an affinity tag (e.g., biotin) via a flexible linker, creating a probe. This probe is then incubated with a cell lysate, allowing it to bind to its protein targets. The probe-protein complexes are subsequently captured using an affinity matrix, such as streptavidin-coated beads (for a biotin (B1667282) tag). sigmaaldrich.com After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.gov A control experiment using a structurally similar but inactive compound or beads alone is essential to distinguish true binding partners from non-specific interactions. nih.gov

Anticipated Findings: This method would identify high-affinity binding partners of this compound. The results could reveal both expected "on-targets" and unexpected "off-targets," offering a broad view of the compound's interactome.

Table 1: Hypothetical Protein Targets of this compound Identified by Affinity Pull-down Mass Spectrometry

| Protein Identified | UniProt ID | Function | Rationale for Interaction |

|---|---|---|---|

| Carbonic Anhydrase II | P00918 | Enzyme (Lyase) | Sulfonamides are a known class of carbonic anhydrase inhibitors. |

| Kinase X | PXXXXX | Enzyme (Kinase) | Potential on-target based on library screening. |

| Protein Phosphatase Y | PYYYYY | Enzyme (Phosphatase) | Potential off-target interaction. |

Activity-Based Protein Profiling (ABPP) is a functional proteomic technique that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes. plantchemetics.orgrsc.org ABPP is particularly effective for identifying targets of inhibitors that form covalent bonds or have very high affinity. researchgate.net

Methodology: In a competitive ABPP experiment, a cell lysate is pre-incubated with this compound. Subsequently, a broad-spectrum, activity-based probe that targets a large family of enzymes (e.g., kinases, serine hydrolases) is added. nih.gov This probe typically contains a reactive group that covalently binds to the active site of enzymes. If this compound binds to and occupies the active site of a specific enzyme, it will prevent the labeling of that enzyme by the probe. The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry to quantify the signal from the probe. A reduction in probe labeling for a specific protein in the presence of the compound indicates a direct target interaction. uu.nl

Anticipated Findings: This approach would reveal which enzymes are functionally inhibited by this compound. It provides not only target identity but also functional information about the interaction (i.e., competitive binding at the active site).

Table 2: Illustrative Results from a Competitive ABPP Experiment with this compound

| Protein Target | Probe Labeling (Vehicle Control) | Probe Labeling (+ Compound) | Percent Inhibition |

|---|---|---|---|

| Kinase A | 100% | 95% | 5% |

| Kinase X | 100% | 18% | 82% |

| Serine Hydrolase B | 100% | 98% | 2% |

The Drug Affinity Responsive Target Stability (DARTS) method leverages the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to degradation by proteases.

Methodology: In a DARTS experiment, cell lysate is divided into several aliquots. Some are treated with this compound, while control groups are treated with a vehicle (e.g., DMSO). A protease, such as pronase or thermolysin, is then added to the lysates for a limited time. The binding of the compound to its target protein confers a conformational change or masks protease cleavage sites, thus protecting the target from digestion. The samples are then analyzed by SDS-PAGE. Proteins that are stabilized by the compound will appear as intact or less-degraded bands in the treated lanes compared to the control lanes. These protected protein bands can be excised and identified by mass spectrometry.

Anticipated Findings: DARTS can identify protein targets without requiring any chemical modification of the compound. A successful experiment would show one or more protein bands that remain intact in the presence of this compound and protease, but are degraded in the control group.

Table 3: Example Data from a DARTS Experiment

| Sample Condition | Protein of Interest (Band Intensity) | Control Protein (Band Intensity) |

|---|---|---|

| Lysate Only | 100% | 100% |

| Lysate + Protease | 15% | 12% |

Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids)

Many small molecules can interact non-covalently with nucleic acids through mechanisms such as intercalation between base pairs or binding within the major or minor grooves. mdpi.com Such interactions can interfere with DNA replication or transcription and RNA translation. Given that related pyridine-3-carboxamide (B1143946) structures have shown activity against DNA gyrase, exploring this possibility is warranted. nih.gov

Methodology: Several biophysical techniques can be used to assess these interactions.

UV-Visible Spectrophotometry: Binding to DNA can cause changes in the absorption spectrum of the compound (hypochromism or hyperchromism) and a shift in wavelength (bathochromic or hypsochromic shift). Titrating a solution of the compound with increasing concentrations of calf-thymus DNA (ct-DNA) can reveal these changes. mdpi.com

Fluorescence Spectroscopy: If the compound is fluorescent, its emission may be quenched or enhanced upon binding to DNA or RNA. The binding constant (Kb) can be calculated from the changes in fluorescence intensity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect conformational changes in DNA upon ligand binding, providing clues about the binding mode (e.g., intercalation vs. groove binding).

Anticipated Findings: These studies would determine if this compound has an affinity for DNA or RNA and would quantify the strength of this interaction. For example, a moderate binding constant might suggest a transient interaction, whereas a high binding constant could indicate a more significant biological role related to nucleic acid function.

Table 4: Hypothetical DNA-Binding Parameters for this compound

| Technique | Parameter | Value | Inferred Binding Mode |

|---|---|---|---|

| UV-Vis Titration | Hypochromism | 15% | Groove Binding/Intercalation |

| Fluorescence Quenching | Binding Constant (Kb) | 2.5 x 10⁴ M⁻¹ | Moderate Affinity |

The ability of a small molecule to interact with and permeate cell membranes is fundamental to its bioavailability and cellular uptake. The physicochemical properties of this compound, including its polar sulfonamide and carboxamide groups, will dictate its behavior at the lipid-water interface.

Methodology:

Liposome Permeability Assays: The interaction can be studied using model membranes like large unilamellar vesicles (LUVs). A fluorescent dye can be encapsulated within the LUVs. If the compound disrupts the integrity of the lipid bilayer, the dye will leak out, resulting in a measurable increase in fluorescence.

Isothermal Titration Calorimetry (ITC): ITC can directly measure the heat changes that occur when the compound is titrated into a solution of liposomes. This provides thermodynamic data on the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of the interaction. mdpi.com

Molecular Dynamics (MD) Simulations: Computational simulations can model the interaction of a single molecule of this compound with a lipid bilayer at an atomic level, predicting its preferred location and orientation within the membrane. mdpi.com

Anticipated Findings: These experiments would clarify whether this compound passively associates with, or actively perturbs, lipid membranes. A high degree of membrane disruption could be a source of cytotoxicity, while a favorable partition into the membrane could facilitate entry into the cell to reach intracellular targets.

Table 5: Illustrative Data from a Liposome Dye Leakage Assay

| Compound Concentration | Percent Dye Leakage (at 30 min) | Interpretation |

|---|---|---|

| Control (Vehicle) | 2% | Baseline |

| 10 µM | 5% | Minimal membrane perturbation |

| 50 µM | 12% | Moderate membrane perturbation |

Cellular Pathway Modulation in Model Systems (In Vitro)

Gene Expression Analysis in Response to Compound Exposure

Similar to the lack of data on signal transduction, there is no available information from in vitro studies on the effects of this compound exposure on global or targeted gene expression profiles in cellular models. Methodologies such as microarray analysis or RNA-sequencing, which are standard for evaluating changes in the transcriptome, have not been reported for this specific compound.

While general principles of gene expression analysis in response to chemical exposure are well-established, for instance, in the context of hepatotoxicity studies of various drugs, these cannot be extrapolated to predict the specific effects of this compound. Such studies would be essential to understand its potential mechanisms of action, identify potential biomarkers of exposure or effect, and characterize its broader biological impact at the molecular level.

Therefore, a data table detailing the modulation of gene expression by this compound cannot be provided at this time.

Advanced Characterization and Analytical Methodologies for 6 Sulfamoylpyridazine 3 Carboxamide

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 6-sulfamoylpyridazine-3-carboxamide rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the chemical shifts of the pyridazine (B1198779) ring protons are influenced by the electron-withdrawing effects of the sulfamoyl and carboxamide groups. The protons on the pyridazine ring would typically appear as distinct signals in the aromatic region of the spectrum. The amide protons (-CONH₂) and the sulfamoyl protons (-SO₂NH₂) would be expected to appear as separate, often broader, signals due to quadrupole effects and chemical exchange. The exact chemical shifts can be influenced by the solvent and temperature. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbons of the pyridazine ring, the carboxamide carbonyl carbon, and any other carbon atoms would each have a characteristic resonance.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton couplings, helping to assign which protons are adjacent to each other on the pyridazine ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule.

Unexpected duplication of NMR signals can sometimes be observed in related amide-containing heterocyclic compounds. mdpi.com This phenomenon may arise from the presence of rotamers (conformational isomers) due to restricted rotation around the amide C-N bond, or potentially from tautomerism. mdpi.com Dynamic NMR experiments at varying temperatures can help to investigate such conformational dynamics. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridazine-H | Aromatic region | d or dd | J-coupling values |

| Pyridazine-H | Aromatic region | d or dd | J-coupling values |

| -CONH₂ | Variable, broad | s | - |

| -SO₂NH₂ | Variable, broad | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridazine-C | Aromatic region |

| Pyridazine-C | Aromatic region |

| Pyridazine-C | Aromatic region |

| Pyridazine-C | Aromatic region |

| C=O (Carboxamide) | ~160-170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the amide functional group is confirmed by a strong C=O stretching vibration, typically appearing in the range of 1650–1700 cm⁻¹. pressbooks.pub Additionally, the N-H stretching vibrations of the primary amide (-CONH₂) would produce one or two bands in the region of 3100–3500 cm⁻¹. utdallas.edu

The sulfamoyl group (-SO₂NH₂) also has distinct IR absorptions. Two characteristic bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected, typically found in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. The N-H stretching of the sulfonamide would also contribute to the bands in the 3300-3500 cm⁻¹ region. pressbooks.pub

Aromatic C-H stretching vibrations from the pyridazine ring are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring would appear in the 1400–1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (-CONH₂) | N-H stretch | 3100–3500 | Medium-Strong |

| C=O stretch | 1650–1700 | Strong | |

| Sulfamoyl (-SO₂NH₂) | N-H stretch | 3300–3500 | Medium |

| S=O asymmetric stretch | 1350–1300 | Strong | |

| S=O symmetric stretch | 1160–1120 | Strong | |

| Pyridazine Ring | Aromatic C-H stretch | >3000 | Medium-Weak |

| C=C / C=N stretch | 1400–1600 | Medium-Weak |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. bioanalysis-zone.com For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula. bioanalysis-zone.comlcms.cz

In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ would be observed. The accurate mass measurement from HRMS helps to confirm the elemental composition of C₅H₅N₃O₃S.

Fragmentation patterns observed in the mass spectrum can provide further structural information. The molecule may fragment at specific bonds, such as the C-S bond or the amide bond, leading to characteristic fragment ions. Analyzing these fragments can help to piece together the structure of the parent molecule. Advanced techniques like MS/MS can be employed to isolate a specific ion and induce further fragmentation, providing more detailed structural insights.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing groups. msu.edu The pyridazine ring in this compound, being an aromatic and heterocyclic system, is a chromophore.

The UV-Vis spectrum would show absorption maxima (λ_max) at specific wavelengths, corresponding to electronic transitions within the molecule, typically π→π* and n→π* transitions. The position and intensity of these absorption bands are characteristic of the electronic structure of the pyridazine ring and can be influenced by the attached sulfamoyl and carboxamide substituents. While UV-Vis spectroscopy is generally less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for monitoring reactions involving the compound. For instance, a method for the estimation of a pyrimidine (B1678525) derivative was developed using UV-Vis spectroscopy, monitoring the absorbance at a specific wavelength. nih.gov

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A single crystal of this compound, if obtainable, would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique provides an unambiguous confirmation of the molecular structure and connectivity.

Furthermore, X-ray crystallography reveals crucial information about the solid-state packing and intermolecular interactions. mdpi.com Hydrogen bonding, for example, involving the amide and sulfamoyl groups, would play a significant role in the crystal lattice. vulcanchem.com The analysis of these interactions is important for understanding the physical properties of the compound, such as its melting point and solubility.